molecular formula C22H19F2N5O3S B2626753 N-(2,5-difluorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide CAS No. 1223992-09-3

N-(2,5-difluorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide

Cat. No. B2626753
CAS RN: 1223992-09-3
M. Wt: 471.48
InChI Key: OAIFRFHLRZSDBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-difluorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide is a useful research compound. Its molecular formula is C22H19F2N5O3S and its molecular weight is 471.48. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-difluorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-difluorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biocatalytic Production of Chiral Intermediates

Research has explored the use of microbial bioreduction to produce chiral intermediates of significant pharmaceutical compounds, such as sitagliptin, a drug used in the treatment of type 2 diabetes. This process involves the enantioselective reduction of prochiral ketones to produce chiral alcohols with high yield and enantiomeric excess, demonstrating the utility of biocatalysis in the pharmaceutical industry for the synthesis of optically active compounds (Wei Yanchan et al., 2016).

Synthesis and Biological Evaluation of Novel Compounds

The synthesis and characterization of novel compounds, including those containing the 1,2,4-triazolo[4,3-a]pyrazin moiety, have been explored for their potential antibacterial and antifungal properties. These studies reveal the importance of structural modifications to enhance biological activity and highlight the role of these compounds in developing new therapeutic agents with potent inhibitory activity against a range of microbial pathogens (C. S. Reddy et al., 2013).

Development of Anticancer and Antiviral Agents

Compounds structurally related to the one mentioned have been investigated for their potential anticancer and antiviral activities. This research underscores the versatility of such compounds in targeting various biological pathways and mechanisms, offering insights into the development of novel therapeutic strategies for the treatment of cancer and viral infections (Parameshwara Chary Jilloju et al., 2021).

Advancements in Synthetic Methodologies

The synthesis of complex heterocyclic compounds, including those with the triazolo[4,3-a]pyrazin core, is a key area of research, contributing to advancements in synthetic chemistry methodologies. These studies provide valuable knowledge for the design and synthesis of novel compounds with potential therapeutic applications, emphasizing the importance of synthetic chemistry in drug discovery and development (Ling Yu-tao, 2009).

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N5O3S/c1-3-18(20(30)25-17-11-13(23)7-8-16(17)24)33-22-27-26-19-21(31)28(9-10-29(19)22)14-5-4-6-15(12-14)32-2/h4-12,18H,3H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIFRFHLRZSDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)F)F)SC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.